An In-depth Technical Guide to A-1155463: A Potent and Selective BCL-XL Inhibitor
An In-depth Technical Guide to A-1155463: A Potent and Selective BCL-XL Inhibitor
Introduction
A-1155463 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Developed through a sophisticated process of nuclear magnetic resonance (NMR) fragment screening and structure-based design, A-1155463 represents a significant advancement in the field of apoptosis research and oncology.[1] This document provides a comprehensive technical overview of A-1155463, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
A-1155463 exerts its pro-apoptotic effects by selectively binding to the hydrophobic groove of the BCL-XL protein. This binding competitively displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD), which are normally sequestered by BCL-XL. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[1]
Signaling Pathway of A-1155463-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by A-1155463, leading to apoptosis in BCL-XL dependent cells.
Caption: A-1155463 inhibits BCL-XL, leading to apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for A-1155463, demonstrating its potency and selectivity.
Table 1: In Vitro Binding Affinity of A-1155463
| Target Protein | Binding Affinity (Ki) |
| BCL-XL | <0.01 nM |
| BCL-2 | 80 nM |
| BCL-W | 19 nM |
| MCL-1 | >440 nM |
Data compiled from multiple sources.[1][2][3]
Table 2: Cellular Activity of A-1155463
| Cell Line | BCL-2 Family Dependence | EC50 |
| MOLT-4 | BCL-XL | 70 nM |
| H146 | BCL-XL | - |
| RS4;11 | BCL-2 | >5 µM |
Data compiled from multiple sources.[2]
Table 3: In Vivo Pharmacokinetic Properties of A-1155463 in SCID-Beige Mice
| Parameter | Value |
| Dose | 5 mg/kg IP |
| Cmax | - |
| Tmax | - |
| AUC | - |
Specific values for Cmax, Tmax, and AUC were not consistently available in the reviewed literature.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for determining the cytotoxic effects of A-1155463 on cancer cell lines.
Materials:
-
BCL-XL dependent (e.g., MOLT-4) and BCL-2 dependent (e.g., RS4;11) cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
A-1155463 stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of A-1155463 in culture medium.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate EC50 values by plotting the luminescence signal against the log of the compound concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is for determining the binding affinity of A-1155463 to BCL-XL.
Materials:
-
Recombinant His-tagged BCL-XL protein
-
Biotinylated BIM BH3 peptide
-
Terbium-labeled anti-His antibody (donor)
-
Streptavidin-labeled fluorophore (acceptor)
-
Assay buffer
-
A-1155463 stock solution (in DMSO)
-
Low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of A-1155463 in assay buffer.
-
In a 384-well plate, add the diluted A-1155463 or vehicle control.
-
Add His-tagged BCL-XL protein to each well.
-
Add the Terbium-labeled anti-His antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Add the Biotinylated BIM BH3 peptide to each well.
-
Add the Streptavidin-labeled fluorophore to each well.
-
Incubate for 120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Terbium) and ~665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor emission to determine the degree of binding and inhibition.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol describes the evaluation of A-1155463's anti-tumor efficacy in a mouse model.
Materials:
-
Female SCID-Beige mice (6-8 weeks old)
-
H146 small cell lung cancer cells
-
Matrigel
-
A-1155463 formulation for injection (e.g., in 10% DMSO, 10% ethanol, 30% PEG 300, and 50% saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant 5 x 10^6 H146 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer A-1155463 (e.g., 5 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for a specified duration (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Assessment of On-Target Thrombocytopenia
This protocol details the procedure for monitoring platelet counts in mice treated with A-1155463.
Materials:
-
SCID-Beige mice
-
A-1155463 formulation for injection
-
EDTA-coated micro-hematocrit tubes
-
Automated hematology analyzer or hemocytometer
Procedure:
-
Administer a single dose of A-1155463 (e.g., 5 mg/kg, IP) to the mice.
-
At various time points post-dose (e.g., 0, 2, 6, 24, 48, and 72 hours), collect a small volume of blood (~50 µL) via retro-orbital bleeding into EDTA-coated tubes.
-
Analyze the blood samples for platelet counts using an automated hematology analyzer.
-
Plot the platelet count over time to assess the kinetics of thrombocytopenia and recovery.
Drug Discovery and Development Workflow
The development of A-1155463 followed a structured workflow, from initial fragment screening to lead optimization.
Caption: A-1155463 discovery workflow.
Conclusion
A-1155463 is a highly potent and selective BCL-XL inhibitor that serves as a valuable tool for studying the role of BCL-XL in apoptosis and as a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The detailed protocols provided herein offer a robust framework for the continued investigation and application of this important molecule in cancer research.
References
- 1. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
